1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
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Overview
Description
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 1-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 3-methylphenol in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The chlorophenyl and methylphenoxy groups may contribute to the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the methylphenoxy group.
3-Methylphenol: Contains the methylphenoxy group but lacks the piperazine and chlorophenyl groups.
2-Chlorobenzyl chloride: Contains the chlorophenyl group but lacks the piperazine and methylphenoxy groups.
Uniqueness
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in the individual components or other similar compounds .
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2.C2H2O4/c1-16-5-4-7-18(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-6-2-3-8-19(17)21;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIOUUAWGKZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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